molecular formula C11H11NO2 B13342958 Methyl 2-(4-cyano-3-methylphenyl)acetate

Methyl 2-(4-cyano-3-methylphenyl)acetate

Cat. No.: B13342958
M. Wt: 189.21 g/mol
InChI Key: SPZYHKDEQBMVPU-UHFFFAOYSA-N
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Description

Methyl 2-(4-cyano-3-methylphenyl)acetate is an organic compound that belongs to the class of cyanoacetates It is characterized by the presence of a cyano group (-CN) and a methyl group (-CH3) attached to a phenyl ring, which is further connected to an acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(4-cyano-3-methylphenyl)acetate typically involves the reaction of 4-cyano-3-methylbenzyl chloride with methyl acetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(4-cyano-3-methylphenyl)acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Carboxylic acids or amides.

    Reduction: Primary amines.

    Substitution: Esters or amides.

Mechanism of Action

The mechanism of action of methyl 2-(4-cyano-3-methylphenyl)acetate involves its interaction with specific molecular targets and pathways. The cyano group can form hydrogen bonds with biological macromolecules, while the phenyl ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: Methyl 2-(4-cyano-3-methylphenyl)acetate is unique due to the presence of both the cyano and methyl groups on the phenyl ring, which confer distinct reactivity and biological properties.

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

methyl 2-(4-cyano-3-methylphenyl)acetate

InChI

InChI=1S/C11H11NO2/c1-8-5-9(6-11(13)14-2)3-4-10(8)7-12/h3-5H,6H2,1-2H3

InChI Key

SPZYHKDEQBMVPU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CC(=O)OC)C#N

Origin of Product

United States

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